molecular formula C12H13NO B13702805 3-Allyl-7-methoxy-1H-indole

3-Allyl-7-methoxy-1H-indole

Katalognummer: B13702805
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: OVKFLPFQMFNDPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Allyl-7-methoxy-1H-indole: is a derivative of the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are often considered a “privileged scaffold” in drug discovery

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-7-methoxy-1H-indole can be achieved through various methods, including the Fischer indole synthesis and palladium-catalyzed reactions. One common approach involves the use of aryl hydrazines and ketones in a one-pot, three-component Fischer indolisation–N-alkylation sequence . This method is rapid, operationally straightforward, and generally high yielding.

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed Larock indole synthesis and Buchwald–Hartwig amination/C–H activation reactions are examples of methods employed in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Allyl-7-methoxy-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.

Major Products: The major products formed from these reactions include various substituted indoles, carboxylic acids, and reduced indole derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Allyl-7-methoxy-1H-indole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology: Indole derivatives, including this compound, have shown potential in biological applications such as antimicrobial and anticancer activities. They are investigated for their ability to interact with various biological targets .

Medicine: The compound is studied for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 3-Allyl-7-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, influencing gene expression and cellular responses . The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Allyl-7-methoxy-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H13NO

Molekulargewicht

187.24 g/mol

IUPAC-Name

7-methoxy-3-prop-2-enyl-1H-indole

InChI

InChI=1S/C12H13NO/c1-3-5-9-8-13-12-10(9)6-4-7-11(12)14-2/h3-4,6-8,13H,1,5H2,2H3

InChI-Schlüssel

OVKFLPFQMFNDPM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1NC=C2CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.